Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2 is a synthetic peptide composed of six amino acids: Methionine, Leucine, Glycine, Valine, Phenylalanine, and Alanine. This compound is a derivative of various naturally occurring peptides and is classified under the category of peptide hormones or neuropeptides. These compounds play critical roles in biological processes, including signaling pathways and physiological regulation.
The synthesis of Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2 can be achieved through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The compound may not have a direct natural source but can be derived from the modification of naturally occurring peptides.
Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2 belongs to the class of synthetic peptides, specifically those that are modified to enhance stability or bioactivity compared to their natural counterparts. It is often utilized in research settings for its potential applications in pharmacological studies.
The primary method for synthesizing Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2 is solid-phase peptide synthesis (SPPS). This technique involves the following steps:
The molecular structure of Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2 can be represented as follows:
The compound's structure features a linear arrangement of amino acids linked by peptide bonds, with a terminal amine group (-NH2) that enhances its solubility and reactivity in biological systems.
Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2 can participate in various chemical reactions typical of peptides:
These reactions are influenced by environmental factors such as pH, temperature, and the presence of catalysts or inhibitors.
The mechanism of action for Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2 involves interaction with specific receptors in biological systems. Upon administration:
Research indicates that modifications in peptide sequences can significantly affect receptor affinity and biological activity, making synthetic peptides valuable tools in drug development.
Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the identity and purity of synthesized peptides.
Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2 has several applications in scientific research:
This compound represents a significant area of interest within peptide research due to its potential biological activities and applications in medicine.
Solid-phase peptide synthesis (SPPS) remains the cornerstone for synthesizing complex sequences like Me-DL-PL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH₂. Optimization begins with resin selection, where polyethylene glycol (PEG)-based resins (e.g., ChemMatrix®) are preferred over polystyrene for hydrophobic sequences due to superior solvation, minimizing chain aggregation [1] [5]. The linker chemistry is equally critical; for C-terminal amidation, Rink amide resin is employed, enabling cleavage to yield the desired -NH₂ terminus. Recent innovations include base-labile safety-catch linkers, which facilitate cleavage under mild conditions (e.g., β-elimination via oxidation) without trifluoroacetic acid, preserving acid-sensitive residues [3].
Coupling efficiency is enhanced through reagent selection. For sterically hindered DL-amino acids (e.g., DL-valine), phosphonium salts (PyOxim) or uronium activators (HATU) in dimethylformamide (DMF) achieve >99.5% coupling yield per cycle, verified by Kaiser testing [5] [7]. Temperature control (e.g., 50°C via microwave assistance) reduces aggregation and suppresses aspartimide formation in glycine-rich regions [5] [9]. Post-coupling capping with acetic anhydride prevents deletion sequences by terminating unreacted chains [5].
Table 1: SPPS Optimization Parameters for Target Peptide
Parameter | Optimized Condition | Impact on Synthesis |
---|---|---|
Resin | ChemMatrix® Rink Amide | Enhances solvation, reduces aggregation |
Coupling Reagent | HATU/DIPEA in DMF | Minimizes racemization, maximizes yield |
Temperature | 50°C (microwave-assisted) | Prevents chain aggregation |
Capping | 5% Acetic anhydride post-coupling | Eliminates deletion sequences |
Incorporating non-chiral glycine mitigates racemization risks, but DL-amino acids (e.g., DL-phenylalanine, DL-leucine) introduce stereochemical complexity. Racemization occurs primarily during carboxyl activation, where the α-proton abstraction forms a ketene intermediate. This is exacerbated by basic additives (e.g., DIEA) and prolonged coupling times [1] [5]. Strategies to suppress racemization include:
Characterization via chiral HPLC confirms epimer content <1.5% per DL-residue, critical for maintaining biological relevance [1].
N-terminal methylation is performed on-resin before cleavage. After Fmoc deprotection of the N-terminal phenylalanine, reductive alkylation uses formaldehyde/NaBH₃CN in DMF, achieving >95% yield. Orthogonal protection (e.g., ivDde on lysine side chains) prevents over-alkylation [3] [8].
C-terminal amidation is inherent to Rink amide resin, where cleavage with trifluoroacetic acid releases the peptide as a carboxamide. For sequences requiring alternative C-termini, safety-catch linkers enable base-triggered cleavage without acid, preserving acid-labile modifications [3].
Table 2: Modification Strategies and Outcomes
Modification | Reagents/Conditions | Yield/Purity |
---|---|---|
N-Terminal Methylation | 5% Formaldehyde, 0.1 M NaBH₃CN, 2 hr | >95%, <2% by-products |
C-Terminal Amidation | 95% Trifluoroacetic acid cleavage from Rink resin | 90% isolated yield |
Linear peptides like the target sequence exhibit conformational flexibility, facilitating membrane penetration but increasing protease susceptibility. Cyclization—via lactam bridges or disulfides—imposes rigidity, potentially enhancing receptor selectivity. However, DL-amino acids disrupt cyclization efficiency due to incompatible stereochemistry [2] [6].
Structural Analysis:
Cyclic analogs synthesized via Fmoc-SPPS show 3-fold longer in vitro half-lives but reduced passive diffusion (log P = -1.2 vs. 1.8 for linear) [6].
DL-Methionine’s thioether and DL-phenylalanine’s aromatic ring necessitate orthogonal protection:
Cleavage Strategies:
Table 3: Orthogonal Protection Scheme for Key Residues
Residue | Protecting Group | Deprotection Condition | Compatibility |
---|---|---|---|
Methionine | Trityl (Trt) | 1% Trifluoroacetic acid | Stable to piperidine |
Glutamic Acid | tert-Butyl (tBu) | 95% Trifluoroacetic acid | Stable to hydrazine |
Lysine | ivDde | 2% Hydrazine in DMF | Orthogonal to Fmoc/tBu |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: